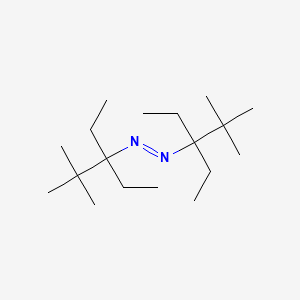
(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene is an organic compound characterized by its unique structure, which includes two 3-ethyl-2,2-dimethylpentan-3-yl groups connected by a diazene (N=N) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene typically involves the coupling of two 3-ethyl-2,2-dimethylpentan-3-yl groups through a diazene linkage. One common method involves the use of azo coupling reactions, where diazonium salts react with aromatic compounds under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale azo coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene exerts its effects involves the interaction of its diazene linkage with various molecular targets. The diazene group can undergo cleavage, leading to the formation of reactive intermediates that interact with other molecules. These interactions can affect various pathways, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene: shares similarities with other diazene compounds, such as azobenzene and diazene derivatives.
Azobenzene: Known for its photoisomerization properties, azobenzene is used in various applications, including molecular switches and sensors.
Diazene Derivatives: These compounds have diverse applications in organic synthesis and materials science.
Uniqueness
What sets this compound apart is its specific structure, which imparts unique properties and reactivity. Its bulky substituents and diazene linkage make it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
53733-09-8 |
|---|---|
Molecular Formula |
C18H38N2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene |
InChI |
InChI=1S/C18H38N2/c1-11-17(12-2,15(5,6)7)19-20-18(13-3,14-4)16(8,9)10/h11-14H2,1-10H3 |
InChI Key |
YMOGCSIIMZPGIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C)(C)C)N=NC(CC)(CC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one](/img/structure/B14639503.png)

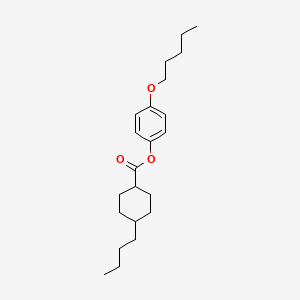
![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
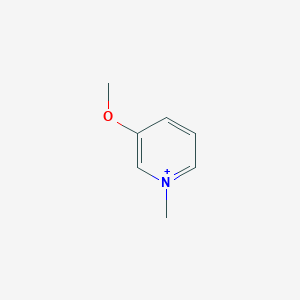

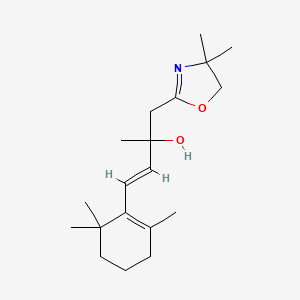
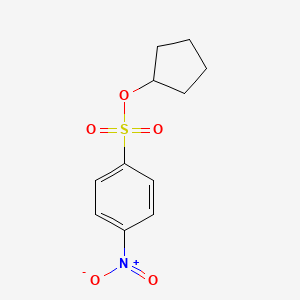
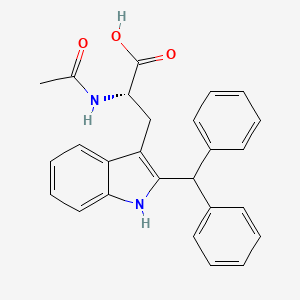
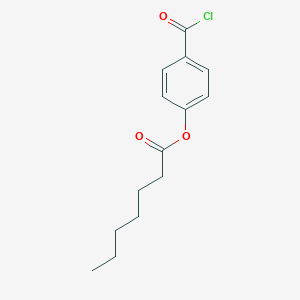
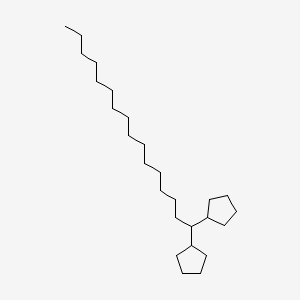
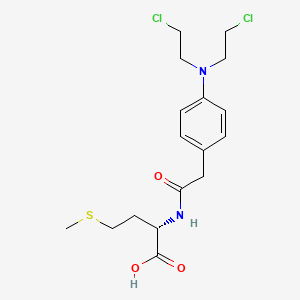
![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)
